5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole
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Overview
Description
5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloro group and a sulfanyl group attached to a fluorophenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole typically involves the reaction of 2-fluorobenzyl chloride with 5-chloro-1,2,4-thiadiazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Nucleophiles such as sodium azide or primary amines can be used in substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound can be used as a pesticide or herbicide due to its bioactive properties.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole: Similar structure but with a different substitution pattern on the phenyl ring.
5-Chloro-3-{[(2-chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole: Similar structure with a chloro group instead of a fluoro group on the phenyl ring.
Uniqueness
5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole is unique due to the presence of both a chloro and a fluorophenylmethyl group, which can impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-chloro-3-[(2-fluorophenyl)methylsulfanyl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2S2/c10-8-12-9(13-15-8)14-5-6-3-1-2-4-7(6)11/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRWUBHEIRGZCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NSC(=N2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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